

The Discovery and History of Ethyl Isonicotinate 1-Oxide: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl isonicotinate 1-oxide*

Cat. No.: B076975

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ethyl isonicotinate 1-oxide, a pyridine N-oxide derivative, has carved a niche for itself in the landscape of organic synthesis and medicinal chemistry. While not as widely recognized as some of its parent compounds, its history is intertwined with the broader exploration of pyridine chemistry and the quest for novel therapeutic agents. This technical guide delves into the discovery, synthesis, and known characteristics of this compound, providing a consolidated resource for professionals in the field.

Discovery and Historical Context

The specific discovery of **Ethyl isonicotinate 1-oxide** is not prominently documented in readily available historical records. Its emergence is intrinsically linked to the pioneering work on pyridine N-oxides. The first synthesis of the parent compound, pyridine-N-oxide, was reported in 1926 by Jakob Meisenheimer, who utilized peroxybenzoic acid for the oxidation of pyridine. [1] This opened the door for the exploration of a new class of heterocyclic compounds with unique reactivity.

Subsequent extensive research, notably by Eiji Ochiai and his contemporaries, significantly expanded the understanding and synthetic methodologies for a wide array of pyridine N-oxide derivatives. While a singular "discovery" paper for **Ethyl isonicotinate 1-oxide** is not easily identifiable, its synthesis is a logical extension of the general methods developed for the N-oxidation of pyridine derivatives containing electron-withdrawing groups. It is highly probable

that the compound was first synthesized and characterized during the mid-20th century as part of these broader investigations into the reactivity of substituted pyridines.

Physicochemical Properties and Characterization

Ethyl isonicotinate 1-oxide is a stable, crystalline solid. Key quantitative data for this compound are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Reference
CAS Number	14906-37-7	[2]
Molecular Formula	C ₈ H ₉ NO ₃	[3]
Molecular Weight	167.16 g/mol	[3]
Melting Point	67-70 °C	
Boiling Point	345.8 ± 15.0 °C at 760 mmHg	[3]
Density	1.2 ± 0.1 g/cm ³	[3]
Refractive Index	1.520	[3]

Structure:

The structure of **Ethyl isonicotinate 1-oxide** features a pyridine ring with an ethyl carboxylate group at the 4-position and an oxygen atom coordinated to the nitrogen atom of the pyridine ring.

Experimental Protocols for Synthesis

The primary route for the synthesis of **Ethyl isonicotinate 1-oxide** is the direct oxidation of ethyl isonicotinate. Several oxidizing agents can be employed for this transformation. Below are detailed protocols for two common methods.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

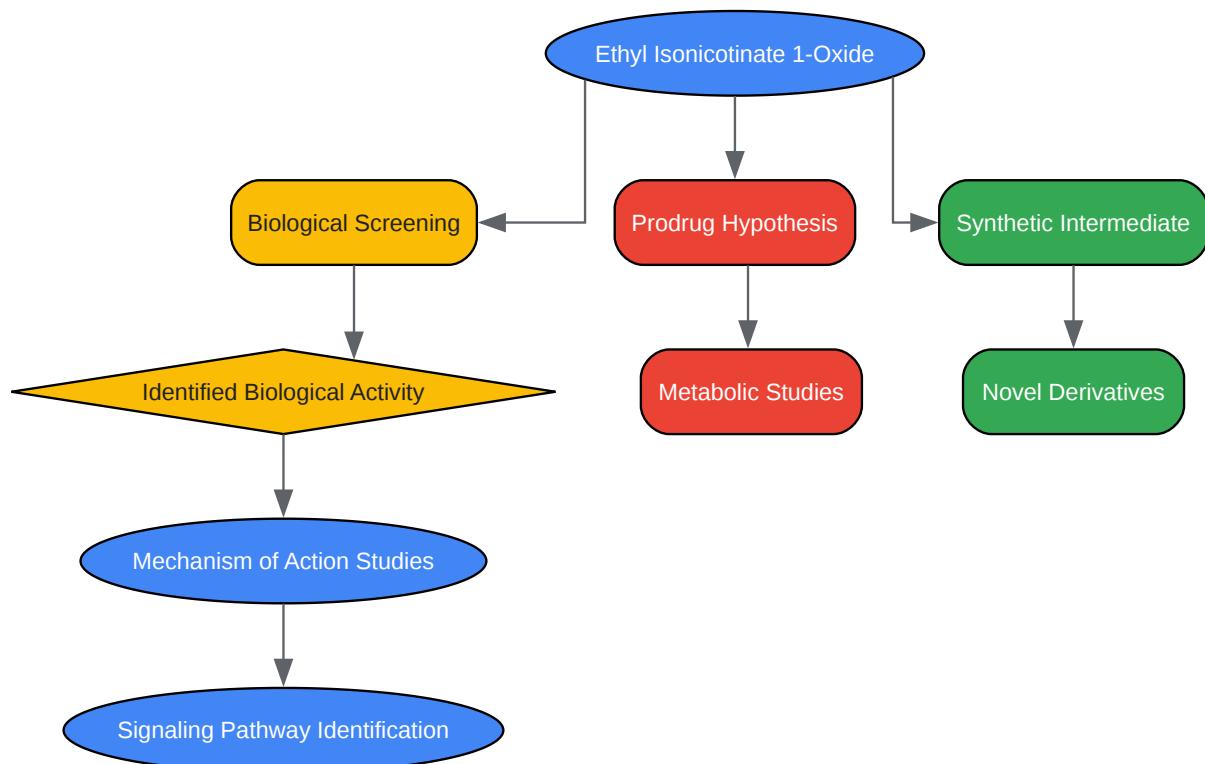
This method is a widely used and generally effective procedure for the N-oxidation of pyridines.

Experimental Protocol:

- **Dissolution:** Dissolve ethyl isonicotinate (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (CH_2Cl_2) or chloroform (CHCl_3), in a round-bottom flask equipped with a magnetic stirrer.
- **Addition of m-CPBA:** To the stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to remove excess m-CPBA and the resulting m-chlorobenzoic acid. This is followed by washing with brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure **Ethyl isonicotinate 1-oxide**.

Method 2: Oxidation with Hydrogen Peroxide and Acetic Acid

This classical method provides a cost-effective alternative to peroxy acids.


Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, mix ethyl isonicotinate (1 equivalent) with glacial acetic acid.

- **Addition of Hydrogen Peroxide:** To this solution, add a 30% aqueous solution of hydrogen peroxide (H_2O_2) (2 to 3 equivalents) dropwise while stirring. The temperature should be maintained between 70-80°C.
- **Reaction and Monitoring:** Heat the reaction mixture at 70-80°C for several hours. Monitor the reaction progress by TLC.
- **Removal of Excess Peroxide:** After the reaction is complete, cool the mixture and carefully decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide (MnO_2) or a solution of sodium bisulfite ($NaHSO_3$).
- **Solvent Removal:** Remove the acetic acid under reduced pressure.
- **Purification:** The residue can be purified by recrystallization or column chromatography as described in Method 1.

Logical Workflow for Synthesis

The general workflow for the synthesis and purification of **Ethyl isonicotinate 1-oxide** can be visualized as follows:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Ethyl isonicotinate N-oxide | 14906-37-7 [chemicalbook.com]
- 3. watsonnoke.com [watsonnoke.com]

- To cite this document: BenchChem. [The Discovery and History of Ethyl Isonicotinate 1-Oxide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076975#discovery-and-history-of-ethyl-isonicotinate-1-oxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com